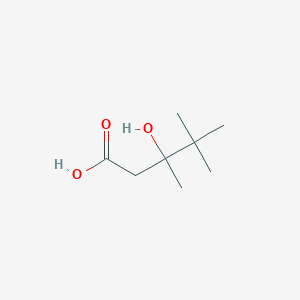
9-Anthracenesulfonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Anthracenesulfonic acid sodium salt is a water-soluble fluorescent dye that is commonly used in scientific research for a variety of applications. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that is commonly found in coal tar and other organic materials. This compound has become increasingly popular in recent years due to its unique properties and its ability to be used in a wide range of experimental settings.
Mecanismo De Acción
The mechanism of action of 9-Anthracenesulfonic acid sodium salt is based on its ability to fluoresce when exposed to light of a specific wavelength. This fluorescence is due to the excitation of the compound's aromatic ring system, which results in the emission of light at a higher wavelength. This property makes it an ideal tool for the detection of biomolecules and other cellular processes.
Efectos Bioquímicos Y Fisiológicos
9-Anthracenesulfonic acid sodium salt has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is commonly used in laboratory experiments at concentrations that do not pose a risk to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-Anthracenesulfonic acid sodium salt is its high water solubility, which makes it easy to use in a wide range of experimental settings. Additionally, its fluorescence properties make it an ideal tool for the detection of biomolecules and other cellular processes. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence properties. Additionally, its fluorescence may be affected by the presence of other compounds in the experimental system.
Direcciones Futuras
There are many potential future directions for research involving 9-Anthracenesulfonic acid sodium salt. One area of interest is the development of new fluorescent probes based on this compound, which could be used to detect a wider range of biomolecules and cellular processes. Additionally, researchers may investigate the use of this compound in vivo, to determine its potential applications in medical imaging and diagnosis. Finally, there is potential for the development of new synthetic methods for the production of 9-Anthracenesulfonic acid sodium salt, which could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 9-Anthracenesulfonic acid sodium salt is typically achieved through the sulfonation of anthracene with sulfuric acid and subsequent neutralization with sodium hydroxide. This process results in the formation of the sodium salt of 9-Anthracenesulfonic acid, which is highly water-soluble and can be easily purified through crystallization or chromatography.
Aplicaciones Científicas De Investigación
9-Anthracenesulfonic acid sodium salt has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. Additionally, it can be used as a pH indicator and as a marker for the study of cellular processes such as endocytosis and exocytosis.
Propiedades
Número CAS |
17213-01-3 |
|---|---|
Nombre del producto |
9-Anthracenesulfonic acid sodium salt |
Fórmula molecular |
C14H9NaO3S |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
sodium;anthracene-9-sulfonate |
InChI |
InChI=1S/C14H10O3S.Na/c15-18(16,17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
WDCMKBHAIQHTDO-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+] |
Sinónimos |
9-Anthracenesulfonic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



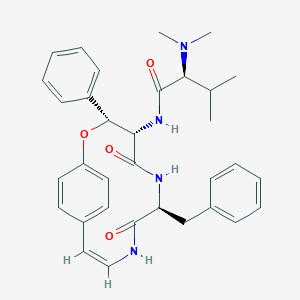

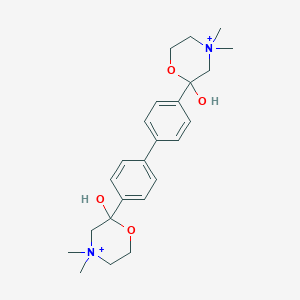
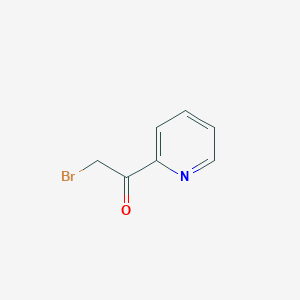
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
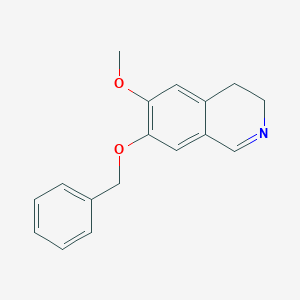
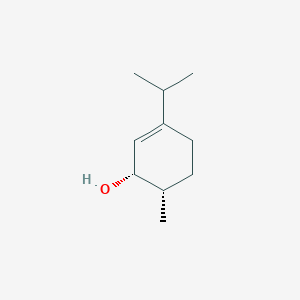
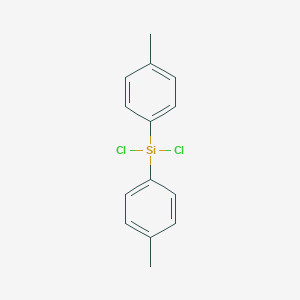
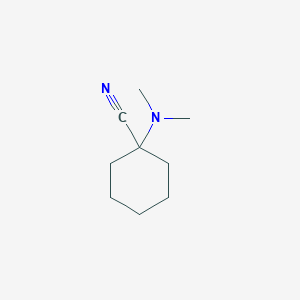
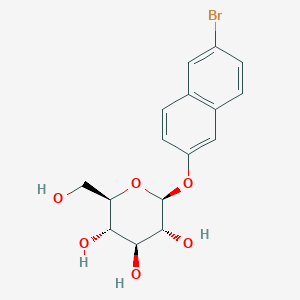
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
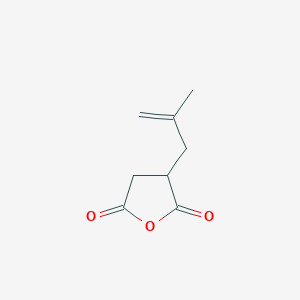
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
